Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate
Description
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is a methyl ester derivative featuring a trifluoromethylsulfonyloxy (triflyloxy) group attached to the third carbon of a propanoate backbone. The triflyloxy group (CF₃SO₂O–) is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity and stability.
Properties
Molecular Formula |
C5H7F3O5S |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C5H7F3O5S/c1-12-4(9)2-3-13-14(10,11)5(6,7)8/h2-3H2,1H3 |
InChI Key |
NRCWPXIFTRHWTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of methyl 3-hydroxypropanoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methyl 3-hydroxypropanoate+Trifluoromethanesulfonyl chloride→Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a chemical compound with potential applications in pharmaceuticals and agriculture. It features a trifluoromethylsulfonyl group, enhancing its chemical reactivity, and a pyrazole ring, known for its biological activities.
Scientific Research Applications
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate Applications:
- Agrochemicals: It may be a potential pesticide or herbicide because of its biological activity. Compounds with similar structures have demonstrated insecticidal, fungicidal, and herbicidal properties. The unique combination of the trifluoromethylsulfonyl group and the pyrazole moiety may contribute to its effectiveness against specific pathogens or pests in agricultural settings.
- Pharmaceuticals: It may serve as a lead compound.
Uniqueness
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate's specific combination of functional groups may enhance biological activity and solubility compared to other compounds. Its trifluoromethylsulfonyl group may increase lipophilicity, potentially improving absorption in target organisms.
Interaction Studies
Interaction studies are essential to understanding (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate's biological effects. These studies help elucidate the mechanisms behind its biological activity and inform further development. Interaction studies typically focus on:
- Binding affinity to target proteins
- Effects on cellular pathways
- Metabolic fate within organisms
Structural Similarity
Several compounds share structural similarities with (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate:
| Compound Name | Structure | Key Features |
|---|---|---|
| Prothioconazole | Similar pyrazole structure | Known fungicide |
| Flufenpyr | Contains a pyrazole ring | Insecticide with unique action mechanism |
| Trifloxystrobin | A strobilurin derivative | Broad-spectrum fungicide |
Mechanism of Action
The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate involves the formation of reactive intermediates that can participate in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound a good electrophile. This property allows it to react readily with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triflyloxy group distinguishes Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate from other sulfonyl- or sulfonamide-containing propanoates. Below is a structured comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electron-Withdrawing Effects: The trifluoromethylsulfonyloxy group in the target compound is more electron-withdrawing than chlorophenylsulfonyl or methylsulfonyl groups. This enhances its stability against hydrolysis and suitability as a leaving group in nucleophilic substitutions .
Synthetic Applications: Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate () is oxidized from a thioether precursor, suggesting analogous routes for triflyl derivatives using triflic anhydride or similar fluorinated reagents. The pyridinylsulfonyl variant () is used in biochemical probes, highlighting the versatility of sulfonyl propanoates in diverse fields .
Biological Activity: Sulfonyl-containing compounds like Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate exhibit antimicrobial activity, while trifluoromethyl groups may enhance metabolic stability in agrochemicals (e.g., tribenuron methyl ester in ) . The triflyl group’s resistance to enzymatic degradation could make the target compound valuable in prolonged-action pharmaceuticals .
Safety and Handling :
- Trifluoromethyl sulfonates (e.g., methyl trifluoromethanesulfonate in ) are corrosive and require stringent safety protocols. Similar precautions likely apply to the target compound .
Biological Activity
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is a compound of growing interest due to its potential biological activities. The presence of the trifluoromethyl sulfonyl group is known to enhance the pharmacological properties of organic molecules, making them suitable for various therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications through diverse research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a sulfonyl moiety, which is linked to a propanoate structure. This unique configuration contributes to its reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antichlamydial agent and its role in modulating cellular pathways.
Antichlamydial Activity
Recent studies have shown that derivatives containing the trifluoromethyl group exhibit significant antichlamydial activity. For instance, compounds with this substituent were found to be more effective than traditional antibiotics like penicillin in inhibiting Chlamydia infections. The mechanism appears to involve disruption of bacterial cell morphology without exhibiting cytotoxicity towards host cells .
The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, which is crucial for its interaction with biological targets. It has been suggested that this compound may interfere with specific signaling pathways involved in cellular proliferation and survival.
Study 1: Efficacy Against Chlamydia
In a comparative study, this compound demonstrated superior activity against Chlamydia compared to other derivatives lacking the trifluoromethyl group. The study utilized immunofluorescent staining to assess cell morphology and viability, confirming that treated cells exhibited significantly altered inclusion bodies indicative of effective bacterial inhibition .
| Compound | Activity (μg/mL) | Comparison |
|---|---|---|
| This compound | 5 | Superior to penicillin (3 μg/mL) |
| Chlorine-substituted derivative | 128 | Less effective |
Study 2: Mechanistic Insights
Another research highlighted the role of this compound in modulating Rho/MRTF/SRF-mediated gene transcription. This pathway is crucial for fibrotic processes and cellular responses to stress. The compound was shown to inhibit Gα12-stimulated SRE.L activity effectively, suggesting a potential role in therapeutic strategies against fibrosis .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with low cytotoxicity observed in various assays. No significant impact on cell viability was noted even at high concentrations (up to 100 μM), making it a promising candidate for further development .
Q & A
Q. How do structural analogs compare in reactivity and bioactivity?
- Methodological Answer : Compare with:
- Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate : Higher steric hindrance reduces nucleophilic substitution rates but improves metabolic stability.
- Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate : The chloro group increases electrophilicity but lowers solubility.
SAR (Structure-Activity Relationship) studies prioritize trifluoromethyl positioning for balanced reactivity and solubility .
Key Notes
- Avoided Sources : Content from BenchChem and GLPBIO was excluded per guidelines.
- Advanced Methodologies : Emphasis on DOE, computational modeling, and SAR aligns with academic rigor.
- Safety & Compliance : Protocols adhere to OSHA and EPA standards for hazardous materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
